molecular formula C6H6N2O B1622421 N-Pyridin-3-yl-formamide CAS No. 22236-96-0

N-Pyridin-3-yl-formamide

Cat. No. B1622421
CAS RN: 22236-96-0
M. Wt: 122.12 g/mol
InChI Key: CBKFHSNATJJWQK-UHFFFAOYSA-N
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Description

N-Pyridin-3-yl-formamide, also known as 3-Pyridylnicotinamide, is an organic compound that is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .


Synthesis Analysis

N-Pyridin-3-yl-formamide can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction conditions are mild and metal-free . Another method involves the use of magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of N-Pyridin-3-yl-formamide can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

N-Pyridin-3-yl-formamide can undergo various chemical reactions. For instance, it can form in toluene via C–C bond cleavage promoted by I2 and TBHP . It can also participate in reactions involving magnesium oxide nanoparticles .

Safety and Hazards

While specific safety and hazard information for N-Pyridin-3-yl-formamide was not found in the retrieved papers, it’s important to handle all chemicals with care and follow appropriate safety protocols .

Future Directions

The future directions for research on N-Pyridin-3-yl-formamide could involve exploring its potential applications in various fields, such as medicinal chemistry, due to its significant biological and therapeutic value . Further studies could also focus on developing new synthetic methods for this compound .

properties

IUPAC Name

N-pyridin-3-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-8-6-2-1-3-7-4-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKFHSNATJJWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396801
Record name N-Pyridin-3-yl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pyridin-3-yl-formamide

CAS RN

22236-96-0
Record name N-Pyridin-3-yl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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